molecular formula C19H23FN2O3S2 B12199090 3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

Cat. No.: B12199090
M. Wt: 410.5 g/mol
InChI Key: NGYNSDGITACPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a fluorophenyl group, and a thieno[3,4-d][1,3]thiazole ring system

Preparation Methods

The synthesis of 3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,4-d][1,3]thiazole core, followed by the introduction of the cyclopentyl and fluorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Additionally, it may have industrial applications in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide can be compared with other similar compounds, such as those containing the thieno[3,4-d][1,3]thiazole ring system or fluorophenyl groups. These comparisons can highlight the unique structural features and potential advantages of this compound. Similar compounds may include other thiazole derivatives or fluorinated aromatic compounds, each with their own distinct properties and applications.

Properties

Molecular Formula

C19H23FN2O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C19H23FN2O3S2/c20-14-7-3-4-8-15(14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)10-9-13-5-1-2-6-13/h3-4,7-8,13,16-17H,1-2,5-6,9-12H2

InChI Key

NGYNSDGITACPQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.